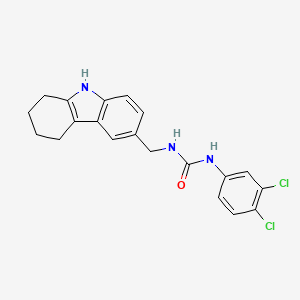

![molecular formula C18H17N3S2 B2714570 N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393831-83-9](/img/structure/B2714570.png)

N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

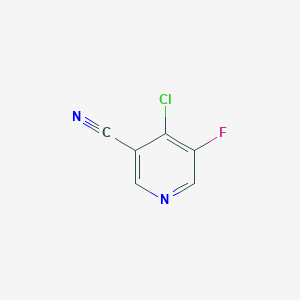

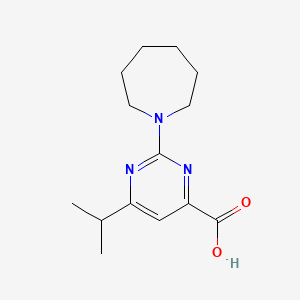

N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C18H17N3S2 and its molecular weight is 339.48. The purity is usually 95%.

BenchChem offers high-quality N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, also known as N-phenyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide:

Antifungal Agents

This compound has shown significant potential as an antifungal agent. Research indicates that derivatives of this compound exhibit excellent fungicidal activities against various fungal phytopathogens, including cucumber downy mildew (CDM) and southern corn rust (SCR). These properties make it a promising candidate for developing new fungicides to protect crops and improve agricultural yields .

Anticancer Research

Thiophene derivatives, including this compound, have been explored for their anticancer properties. The unique structure of thiophene rings allows for interactions with biological targets, potentially leading to the development of new anticancer drugs. Studies have shown that thiophene-based compounds can inhibit the growth of cancer cells, making them valuable in cancer research .

Organic Semiconductors

The compound’s thiophene moiety is crucial in the field of organic electronics. Thiophene derivatives are widely used in the development of organic semiconductors, which are essential components of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are vital for advancing flexible and wearable electronic devices .

Corrosion Inhibitors

Research has demonstrated that thiophene derivatives can act as effective corrosion inhibitors. The sulfur atom in the thiophene ring interacts with metal surfaces, forming a protective layer that prevents corrosion. This application is particularly important in industries where metal preservation is critical, such as in pipelines and marine environments .

Antimicrobial Agents

The compound has also been investigated for its antimicrobial properties. Thiophene derivatives have shown activity against a range of microbial pathogens, including bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents to combat infections and improve public health .

Anti-inflammatory Drugs

Thiophene-based compounds have been studied for their anti-inflammatory effects. The ability of these compounds to modulate inflammatory pathways suggests their potential use in treating inflammatory diseases. This application is particularly relevant for conditions such as arthritis and other chronic inflammatory disorders .

Voltage-Gated Sodium Channel Blockers

In the field of medicinal chemistry, thiophene derivatives are explored as voltage-gated sodium channel blockers. These compounds can modulate nerve signal transmission, making them useful in developing anesthetics and treatments for neurological disorders. For example, articaine, a thiophene derivative, is used as a dental anesthetic in Europe .

Material Science

Beyond biological applications, thiophene derivatives are also significant in material science. They are used in the synthesis of advanced materials with unique properties, such as high conductivity and stability. These materials have applications in various fields, including energy storage, sensors, and catalysis .

These diverse applications highlight the versatility and importance of N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide in scientific research and its potential to contribute to advancements in multiple fields.

Mechanism of Action

Thiophenes

are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Pyrazolines

, on the other hand, have been synthesized by reacting phenylhydrazine with chalcone derivatives . They have shown anticancer activity against several human cancer cell lines . In silico evaluation via molecular docking against epidermal growth factor receptor revealed that certain pyrazoline derivatives had good binding energy, which was consistent with experimental data . The ADME study using the pkCSM webtool indicated that the N-phenyl pyrazoline derivatives had good pharmacokinetic properties .

properties

IUPAC Name |

N-phenyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3S2/c22-18(19-14-6-2-1-3-7-14)21-12-11-20-10-4-8-15(20)17(21)16-9-5-13-23-16/h1-10,13,17H,11-12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYADCKGBAXLVGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=S)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2714487.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2714489.png)

![Ethyl 4-{[({5-[(2,4-dimethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2714503.png)

![N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2714506.png)